4-(2,4-Difluorophenyl)benzoic Acid is a fluorinated biaryl carboxylic acid used as a critical building block in specialized chemical synthesis. Its defining features—a carboxylic acid group for derivatization and a 2,4-difluorophenyl moiety—are leveraged in the development of high-value downstream products, including active pharmaceutical ingredients (APIs) and functional materials. [1] The specific positioning of the two fluorine atoms imparts distinct electronic and conformational properties that are fundamental to the performance of the final target molecules, particularly in applications sensitive to molecular geometry and electronic effects.
Substituting 4-(2,4-difluorophenyl)benzoic Acid with simpler analogs like 4-phenylbenzoic acid or monofluorinated variants is often unviable in performance-critical applications. The 2,4-difluoro substitution pattern is not an interchangeable feature; it precisely modulates the molecule's electronic profile, lipophilicity, and intermolecular interaction potential. These factors directly influence downstream performance, such as the binding affinity of a resulting drug candidate to its target protein or the thermal and electro-optical properties of a liquid crystal. [1] In drug discovery, for instance, this specific fluorination is a key component of potent PARP inhibitors like Niraparib, where analogs lacking this feature would exhibit significantly different biological activity and pharmacokinetic profiles. [2]
4-(2,4-Difluorophenyl)benzoic Acid is a documented and essential precursor in multiple patented synthesis routes for Niraparib, a potent PARP inhibitor approved for treating certain types of cancer. [REFS-1, REFS-2] The 2,4-difluorophenyl moiety is a core structural element of the final drug, which exhibits a high inhibitory concentration (IC50) against the PARP-1 enzyme. The selection of this specific difluoro-substituted precursor is critical for achieving the high target affinity required for therapeutic efficacy.
| Evidence Dimension | Role as a key synthetic intermediate |
| Target Compound Data | Established use as a key building block in the synthesis of Niraparib, a PARP inhibitor with an IC50 of 3.8 nM (for PARP-1) and 2.1 nM (for PARP-2). |
| Comparator Or Baseline | Generic or alternatively substituted benzoic acids, which are not used in the established, efficient synthesis routes for this high-potency API. |
| Quantified Difference | The compound is integral to achieving the specific molecular structure of a clinically approved drug with nanomolar potency. |
| Conditions | Organic synthesis routes for Active Pharmaceutical Ingredients (APIs). |
For pharmaceutical R&D and manufacturing, procuring this exact precursor is necessary to follow established, high-yield synthetic pathways to a clinically relevant and high-value API.
In the development of new PARP inhibitors derived from Olaparib, a candidate synthesized using a 2,4-difluorophenyl linker (compound 56) showed significantly higher tumor growth inhibition in a BRCA1-mutated xenograft model compared to Olaparib itself. [1] The hydrochloride salt of the compound derived from the 2,4-difluorophenyl precursor also demonstrated high water solubility (1628.2 µg/mL), a critical property for formulation and bioavailability. [1]
| Evidence Dimension | Tumor Growth Inhibition (TGI) in vivo |
| Target Compound Data | Compound 56 (derived from a 2,4-difluorophenyl precursor) exhibited 96.6% TGI at a 30 mg/kg dose. |
| Comparator Or Baseline | Olaparib (a clinically approved PARP inhibitor) exhibited 56.3% TGI at the same 30 mg/kg dose. |
| Quantified Difference | 71.6% relative improvement in tumor growth inhibition compared to the Olaparib baseline. |
| Conditions | In vivo BRCA1-mutated Capan-1 xenograft model, oral administration for 21 days. |
This evidence shows that using a 2,4-difluorophenyl-based building block, instead of the structure used in Olaparib, can lead to a next-generation drug candidate with substantially improved in vivo performance and better physical properties.
The incorporation of lateral fluorine atoms, such as the 2,4-difluoro pattern, is a key strategy for modulating the mesomorphic properties of liquid crystals. Studies on azo/ester derivatives show that laterally fluorinated compounds can exhibit stable, enantiotropic nematic phases, whereas their non-fluorinated analogs are often non-mesomorphic (i.e., only show a crystalline phase). [1] The fluorine atoms disturb molecular packing in a controlled way, which can lower the melting point and stabilize the desired liquid crystal phase over a useful temperature range. [1]
| Evidence Dimension | Mesophase Behavior |
| Target Compound Data | Laterally fluorinated azo/ester derivatives based on a similar core structure exhibit enantiotropic nematic phases. |
| Comparator Or Baseline | The equivalent unsubstituted (non-fluorinated) derivative was found to be non-mesomorphic. |
| Quantified Difference | The presence of lateral fluorine induces the formation of a liquid crystal phase where none exists in the unsubstituted analog. |
| Conditions | Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) of synthesized azo/ester compounds. |
For materials science and electronics applications, this compound is a valuable precursor for creating liquid crystals with specific, stable phase behaviors that are unattainable with non-fluorinated or differently substituted analogs.
The primary and most validated use is as a starting material in the multi-step synthesis of Niraparib, an FDA-approved oral PARP inhibitor. [1] Its structure is essential for achieving the final compound's high potency and clinical efficacy. It is also the right choice for developing next-generation PARP inhibitors where improved in vivo efficacy and solubility over existing drugs like Olaparib are desired. [2]
This compound serves as a precursor for synthesizing advanced liquid crystal materials. The 2,4-difluoro substitution is specifically employed to induce or stabilize nematic phases and to fine-tune the electro-optical properties, such as dielectric anisotropy, which are critical for modern display technologies like VA (Vertical Alignment) and IPS (In-Plane Switching) modes. [3]
As a bifunctional linker precursor, this acid can be used to create fluorinated organic linkers for MOFs. The fluorine atoms can modify the pore environment, affecting properties like gas sorption selectivity (e.g., for CO2/CH4 separation) and the overall stability of the framework. This allows for the rational design of MOFs with tailored properties that are not accessible using standard non-fluorinated linkers like terephthalic acid.
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